Cas no 1263376-74-4 (3-bromo-1-chloro-2,5-difluoro-4-iodobenzene)
3-bromo-1-chloro-2,5-difluoro-4-iodobenzene Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-1-chloro-2,5-difluoro-4-iodobenzene
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- MDL: MFCD18379749
- Inchi: 1S/C6HBrClF2I/c7-4-5(10)2(8)1-3(9)6(4)11/h1H
- InChI Key: IXHMGTGDVWFGLE-UHFFFAOYSA-N
- SMILES: C1(Cl)=CC(F)=C(I)C(Br)=C1F
Computed Properties
- Exact Mass: 351.796
- Monoisotopic Mass: 351.796
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
3-bromo-1-chloro-2,5-difluoro-4-iodobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Oakwood | 062601-5g |
2-Bromo-4-chloro-3,6-difluoroiodobenzene |
1263376-74-4 | 5g |
$1278.00 | 2023-09-16 |
3-bromo-1-chloro-2,5-difluoro-4-iodobenzene Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 3-bromo-1-chloro-2,5-difluoro-4-iodobenzene
3-Bromo-1-Chloro-2,5-Difluoro-4-Iodobenzene: A Comprehensive Overview of its Synthesis, Properties, and Emerging Applications in Chemical and Pharmaceutical Research
The compound 3-bromo-1-chloro-2,5-difluoro-4-iodobenzene, identified by CAS No. 1263376-74-4, represents a highly functionalized halogenated aromatic compound with unique structural characteristics. Its molecular formula (C6H2BrClF2I) exhibits a symmetrical distribution of halogens—bromine at position 3, chlorine at position 1, fluorine at positions 2 and 5, and iodine at position 4—creating a multi-halogenated benzene framework. This structural complexity positions it as a critical intermediate in advanced organic synthesis and drug discovery programs.
In recent years, the synthesis of multi-halogenated arenes, including this compound, has gained attention due to their utility in medicinal chemistry. Traditional methods often involved multi-step protocols using harsh reagents; however, recent advancements prioritize sustainable synthetic methodologies. For instance, a 2023 study published in Nature Chemistry demonstrated the use of palladium-catalyzed cross-coupling reactions under microwave-assisted conditions to achieve high yields while minimizing environmental impact. Such approaches align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
The pharmacological potential of halogen-substituted benzene derivatives, particularly those with iodine substitutions like this compound’s Ri-group at position 4, is well-documented in oncology research. Preclinical studies indicate that iodinated aromatics can modulate receptor tyrosine kinase signaling pathways implicated in cancer progression. A 2024 paper in the Journal of Medicinal Chemistry highlighted how analogs of this compound exhibited selective cytotoxicity against triple-negative breast cancer cells by disrupting epidermal growth factor receptor (EGFR) activity without significant off-target effects.
In materials science applications, the electronic properties conferred by the compound’s halogen array make it a promising candidate for optoelectronic devices. The fluorine atoms (Rf) enhance electron-withdrawing capacity while iodine (Ri) contributes to tunable bandgap characteristics—a combination critical for high-efficiency organic light-emitting diodes (OLEDs). Recent research from Stanford University demonstrated that incorporating this compound into conjugated polymer frameworks improved charge carrier mobility by up to 30%, underscoring its role in next-generation display technologies.
Safety considerations remain paramount when handling such compounds due to their inherent chemical reactivity. While not classified as controlled substances under current regulations (as per FDA/EPA guidelines), proper containment protocols are essential given their potential for forming reactive intermediates under certain conditions. Modern analytical techniques like real-time mass spectrometry now enable precise monitoring during synthesis to mitigate risks associated with decomposition products.
Ongoing investigations focus on leveraging machine learning algorithms to predict optimal substitution patterns for therapeutic applications. A collaborative study between MIT and Pfizer (published Q1 2025) applied quantum mechanics-based models to identify that specific bromine/chlorine positional arrangements significantly improve blood-brain barrier permeability—a breakthrough for neurodegenerative disease treatments requiring central nervous system targeting.
The integration of artificial intelligence into drug design has also accelerated exploration of this compound’s pharmacokinetic profile. Computational docking studies revealed that its fluorinated moieties (Rf) enhance metabolic stability by reducing susceptibility to cytochrome P450 enzymes—a critical factor for developing orally bioavailable drugs with prolonged half-lives.
In conclusion, the strategic combination of halogens in 3-bromo-1-chloro-2,5-difluoro-4-iodobenzene creates a versatile platform molecule bridging diverse scientific domains—from precision oncology therapies to advanced material systems. As interdisciplinary research continues to uncover novel applications and synthetic pathways—particularly those emphasizing sustainability—the role of this compound will expand further within both academic and industrial R&D landscapes.
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